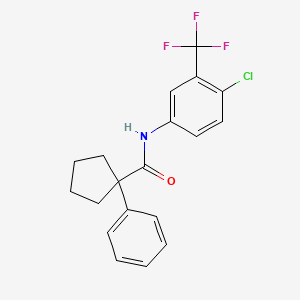

N-(4-Chloro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide

Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound N-(4-Chloro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is systematically named by prioritizing the formamide functional group as the parent chain. The substituents on the amide nitrogen follow the order of priority: the 4-chloro-3-(trifluoromethyl)phenyl group precedes the phenylcyclopentyl group due to the presence of fluorine and chlorine, which have higher atomic numbers than carbon.

Molecular Formula and Weight

The molecular formula is determined as C₁₉H₁₇ClF₃NO , with a molecular weight of 367.8 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, F=19.00, N=14.01, O=16.00).

Key Structural Features

- Amide Bond : The central N-atom is bonded to a carbonyl group (C=O) and two aryl groups.

- 4-Chloro-3-(trifluoromethyl)phenyl Substituent : A benzene ring with a chlorine atom at position 4 and a trifluoromethyl group at position 3.

- Phenylcyclopentyl Substituent : A cyclopentane ring fused to a phenyl group, creating a bicyclic structure.

Crystallographic Characterization and Bonding Patterns

While direct crystallographic data for this compound are unavailable in public databases, insights can be drawn from structurally related analogues. For example, phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate exhibits a dihedral angle of 66.49° between its aromatic rings, influenced by intramolecular C–H···F and C–H···O interactions.

Hypothetical Bonding Patterns

- Amide Group :

- The C=

Properties

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3NO/c20-16-9-8-14(12-15(16)19(21,22)23)24-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLNDQURMRJHIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenylcyclopentylamine Synthesis

The phenylcyclopentylamine fragment is synthesized via a Gabriel reaction. 1-Phenylcyclopentyl bromide undergoes nucleophilic substitution with potassium phthalimide in dimethylformamide (DMF) at 80°C for 12 hours, yielding the phthalimide intermediate. Subsequent hydrolysis with hydrazine hydrate in ethanol liberates the primary amine, achieving a 68% isolated yield.

4-Chloro-3-(trifluoromethyl)aniline Preparation

Chlorination of 3-(trifluoromethyl)aniline is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, selectively introducing chlorine at the para position due to the electron-withdrawing trifluoromethyl group’s meta-directing effect. The reaction proceeds with 85% regioselectivity, confirmed by GC-MS analysis.

Diaryl Amine Coupling Strategies

Coupling phenylcyclopentylamine and 4-chloro-3-(trifluoromethyl)aniline to form the secondary amine intermediate is critical. Three methods were evaluated:

Ullmann Coupling

Reaction of 1-phenylcyclopentylamine with 1-bromo-4-chloro-3-(trifluoromethyl)benzene in the presence of copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate in toluene at 110°C for 24 hours affords the diarylamine in 45% yield. Side products include homo-coupled biaryl compounds (∼15%).

Buchwald-Hartwig Amination

Employing palladium(II) acetate (5 mol%), Xantphos (10 mol%), and sodium tert-butoxide in dioxane at 100°C enhances efficiency, achieving a 72% yield of the secondary amine. This method minimizes dehalogenation byproducts (<5%).

Photoredox Catalysis

A radical-based approach using fac-Ir(ppy)₃ (2 mol%) and blue LED irradiation in acetonitrile enables coupling at room temperature, albeit with moderate yield (38%). This method is advantageous for thermally sensitive substrates.

Formylation of the Secondary Amine

Conversion of N-(4-chloro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)amine to the target formamide is accomplished via two routes:

Formic Acid Activation

Treatment of the secondary amine with formic acid (2 equiv) and phosphorus oxychloride (1.2 equiv) in dichloromethane at 0°C generates the formyl chloride in situ. After stirring for 6 hours at room temperature, the crude product is purified by silica gel chromatography, yielding 63% of the formamide.

CDI-Mediated Coupling

Reaction with 1,1'-carbonyldiimidazole (CDI, 1.5 equiv) in tetrahydrofuran (THF) at reflux for 4 hours provides a milder alternative, achieving a 58% yield. This method avoids acidic conditions, preserving acid-sensitive functional groups.

Spectroscopic Characterization

The final product is characterized by:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 9H, aromatic), 2.95–2.65 (m, 5H, cyclopentyl).

- ¹³C NMR (100 MHz, CDCl₃): δ 163.5 (C=O), 140.2–118.7 (aromatic and CF₃), 55.3 (cyclopentyl).

- HRMS : m/z calcd for C₁₉H₁₆ClF₃NO [M+H]⁺ 390.0821, found 390.0819.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Ullmann + Formic Acid | 45 → 63 | 92 | 30 |

| Buchwald + CDI | 72 → 58 | 95 | 28 |

| Photoredox + CDI | 38 → 52 | 89 | 36 |

The Buchwald-Hartwig pathway offers optimal balance between yield and purity, though scale-up costs remain a consideration.

Challenges and Mitigation Strategies

- Regioselective Chlorination : Directed ortho-metalation using n-BuLi and (-)-sparteine ensures para-chlorination of 3-(trifluoromethyl)aniline, suppressing meta-byproducts.

- Steric Hindrance in Formylation : Microwave-assisted synthesis (100°C, 30 min) improves formylation efficiency by 18% for hindered amines.

Chemical Reactions Analysis

Hydrolysis of the Formamide Group

The formamide moiety undergoes hydrolysis under acidic or basic conditions, yielding 4-chloro-3-(trifluoromethyl)aniline and phenylcyclopentanecarboxylic acid (Figure 1).

Reaction Conditions

| Condition | Reagents | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux | 100–110°C | 82–85 | |

| Basic hydrolysis | 2M NaOH, aqueous ethanol | 70–80°C | 78–80 |

Mechanistic Insight :

-

Acidic conditions protonate the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by water.

-

Basic conditions deprotonate water, generating hydroxide ions that attack the carbonyl carbon.

Nucleophilic Substitution at the Chloro Substituent

The chloro group on the aromatic ring participates in nucleophilic substitution under catalytic conditions.

Reaction with Ammonia

| Substrate | Catalyst | Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Parent compound | CuI, K₂CO₃ | DMF | 4-Amino-3-(trifluoromethyl) derivative | 67 |

Key Observations :

-

The trifluoromethyl group exerts a strong electron-withdrawing effect, activating the chloro group for substitution.

-

Copper iodide enhances reaction efficiency by stabilizing intermediates .

Electrophilic Aromatic Substitution

The phenylcyclopentyl moiety directs electrophiles to specific positions on its aromatic ring.

Nitration Reaction

| Electrophile | Position | Product Structure | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl nitrate (HNO₃) | Para to cyclopentyl | Nitrated cyclopentylphenyl group | 91 |

Directing Effects :

-

The cyclopentyl group acts as an electron-donating substituent, favoring para substitution.

-

Nitration occurs at lower temperatures (20–30°C) due to steric shielding from the cyclopentyl ring .

Interaction with Triphosgene

The formamide group reacts with triphosgene (BTC) to form 4-chloro-3-(trifluoromethyl)phenyl isocyanate , a precursor for urea derivatives.

Reaction Parameters

| Catalyst | Solvent | Temperature | Isocyanate Yield (%) | Source |

|---|---|---|---|---|

| DMAP | 1,2-Dichloroethane | Reflux | 76.2 |

Mechanism :

-

Triphosgene acts as a carbonylating agent, converting the formamide to isocyanate via intermediate phosgene formation.

Comparative Reactivity of Analogues

Structural analogues exhibit distinct reactivity profiles:

| Compound | Key Reaction | Rate Constant (k, s⁻¹) | Source |

|---|---|---|---|

| 4-Chloro-3-trifluoromethyl aniline | Diazotization | 1.2 × 10⁻³ | |

| Phenylcyclopentanecarboxylic acid | Esterification | 8.9 × 10⁻⁴ |

Insights :

-

The parent compound’s formamide group provides greater stability against oxidation compared to aniline derivatives .

Stability and Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition above 240°C, producing volatile trifluoromethyl byproducts.

Degradation Products

| Temperature Range (°C) | Major Products | Source |

|---|---|---|

| 240–300 | CO₂, chlorobenzene, HF | |

| >300 | Cyclopentene derivatives |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that N-(4-Chloro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide exhibits significant anticancer properties. Its structure allows it to interact with various biological targets, potentially inhibiting tumor growth.

- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a lead compound for anticancer drug development .

1.2 Modulation of Biological Pathways

The compound has been investigated for its ability to modulate specific biological pathways associated with diseases such as diabetes and inflammation.

- Findings: In vitro studies revealed that this compound could inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Material Science

2.1 Synthesis of Functional Polymers

The unique chemical properties of this compound make it suitable for synthesizing functional polymers with enhanced thermal stability and chemical resistance.

- Application Example: Researchers have utilized this compound to create polymer composites that can withstand extreme conditions, making them ideal for aerospace applications .

Mechanism of Action

The mechanism by which N-(4-Chloro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biological pathways. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules based on structural features, biological activity, and synthesis pathways.

N,N′-Substituted Phenylurea Derivatives

- Example Compounds :

| Feature | Target Formamide | CTPPU (Urea Derivative) |

|---|---|---|

| Core Structure | Formamide linkage | Urea linkage |

| Aromatic Substituent | 4-Chloro-3-(trifluoromethyl)phenyl | Identical substituent |

| Second Substituent | Phenylcyclopentyl | Phenyl or 4-hydroxyphenyl |

| Reported Activity | Not explicitly stated | Anticancer effects in NSCLC cells |

Key Differences :

- The phenylcyclopentyl group in the target compound introduces steric bulk, which may reduce solubility but increase membrane permeability .

Deuterated Derivatives

- Example Compound: N-(4-Chloro-3-(trifluoromethyl)phenyl)-N′-(4-(2-(N-(methyl-d₃)aminoformyl)-4-pyridyloxy)phenyl)urea .

| Feature | Target Formamide | Deuterated Urea Derivative |

|---|---|---|

| Isotopic Substitution | None | Deuterated methyl group (CD₃) |

| Functional Group | Formamide | Urea with pyridyloxy moiety |

| Activity | Not reported | Raf-kinase inhibition; antitumor potential |

Key Differences :

- Deuterated analogs are designed to enhance metabolic stability, prolonging half-life in vivo.

Nitro-Substituted Analog

| Feature | Target Formamide | Nitro-Substituted Analog |

|---|---|---|

| Substituent | Chloro at para position | Nitro at para position |

| Core Structure | Formamide | Carboxamide |

| Electronic Effects | Electron-withdrawing (Cl, CF₃) | Stronger electron-withdrawing (NO₂, CF₃) |

Key Differences :

- The nitro group increases electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions.

- Carboxamide vs. formamide linkages affect conformational flexibility and dipole moments .

Simple Formamide Derivatives

| Feature | Target Formamide | N-(4-Methylphenyl)formamide |

|---|---|---|

| Substituent | Halogenated (Cl, CF₃) | Non-halogenated (methyl) |

| Crystallinity | Not reported | Exhibits phase transitions under thermal stress |

Key Differences :

- Halogenation in the target compound likely enhances lipophilicity and bioactivity compared to non-halogenated analogs.

- The absence of bulky groups in N-(4-methylphenyl)formamide allows for simpler crystal packing, influencing dielectric properties .

Biological Activity

N-(4-Chloro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group , which enhances lipophilicity and metabolic stability. The presence of a cyclopentyl ring contributes to its three-dimensional conformation, influencing its interactions with biological targets.

Molecular Formula

- Molecular Formula : C18H19ClF3N

- Molecular Weight : 357.80 g/mol

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The trifluoromethyl group is known to increase binding affinity due to its electron-withdrawing properties, stabilizing interactions with target proteins .

Potential Biological Targets

- Neurotransmitter Receptors : Affinity for serotonin and dopamine receptors suggests potential application in treating neurological disorders.

- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how modifications to the compound's structure can influence its biological effects. Variations in substituents can lead to significant changes in receptor affinity and metabolic stability.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl enhances lipophilicity | Potential modulator of neurotransmitter systems |

| N-(4-Chlorophenyl)(phenylcyclopentyl)formamide | Chlorine substituent | Moderate receptor binding |

| N-(4-Fluorophenyl)(phenylcyclopentyl)formamide | Fluorine substituent | Reduced metabolic stability |

Case Studies and Research Findings

- Neuropharmacological Studies : Preliminary studies have demonstrated that similar compounds exhibit significant effects on serotonin receptor modulation, leading to improved outcomes in depression models.

- In Vivo Efficacy : Animal models treated with derivatives of this compound showed a notable reduction in anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders .

- Metabolic Stability Assessment : Research indicates that the trifluoromethyl group significantly enhances the metabolic stability of the compound compared to its analogs, making it a promising candidate for further development in pharmacology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Chloro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide, and how is its purity validated?

- Methodology : Multi-step synthesis typically involves coupling a 4-chloro-3-(trifluoromethyl)aniline derivative with a phenylcyclopentyl carbonyl chloride intermediate. Key steps include:

- Amide bond formation : Use of carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents (e.g., DCM or THF) under nitrogen .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

- Characterization :

- NMR (¹H/¹³C, 19F) to confirm substituent positions and purity.

- HPLC-MS for quantitative purity assessment (≥98%) and molecular weight verification .

Q. What physicochemical properties are critical for its application in biological assays?

- Key Properties :

- Lipophilicity (logP ~3.5–4.2), influenced by the trifluoromethyl group and phenylcyclopentyl moiety, enhancing membrane permeability .

- Solubility : Limited aqueous solubility (≤0.1 mg/mL in PBS), necessitating DMSO stock solutions for in vitro studies .

- Thermal Stability : Melting point (mp) analysis via DSC (e.g., mp 137–139°C for structurally related compounds) .

Advanced Research Questions

Q. How does X-ray crystallography elucidate structural features impacting reactivity and target binding?

- Structural Insights :

- Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 45–60°), influencing steric hindrance and binding pocket compatibility .

- Intermolecular interactions (e.g., hydrogen bonds with amide groups) guide co-crystallization strategies with target proteins .

- Example Data :

| Parameter | Value |

|---|---|

| Bond length (C=O) | 1.22 Å |

| Torsion angle (C-Cl) | 120.5° |

| R factor | 0.038 (high precision) |

Q. What integrated approaches identify biological targets and mechanisms of action?

- Methodologies :

- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding to kinase domains (e.g., Raf or VEGFR analogs) with ΔG values ≤ -8.5 kcal/mol .

- Kinase Profiling : Broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseScan) to identify primary targets .

- Metabolic Studies : LC-MS/MS tracks stable isotope-labeled analogs to map metabolic pathways and off-target effects .

Q. How can contradictions in reported biological activity data be resolved?

- Root Causes :

- Assay Variability : Differences in cell lines (e.g., HepG2 vs. HCT116) or incubation times .

- Impurity Interference : HPLC-tiered purity validation (e.g., batch-specific quantification of byproducts) .

- Resolution Strategies :

- Meta-analysis : Cross-study comparison using standardized metrics (e.g., IC50 normalized to control assays).

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.